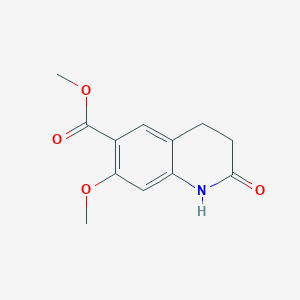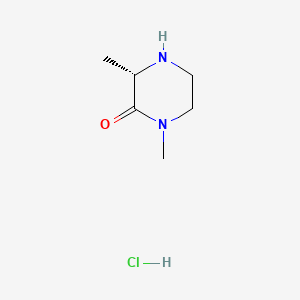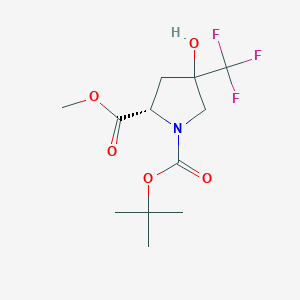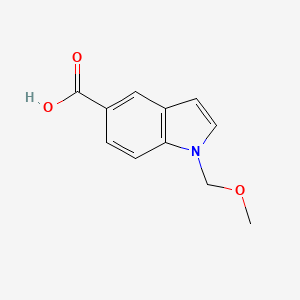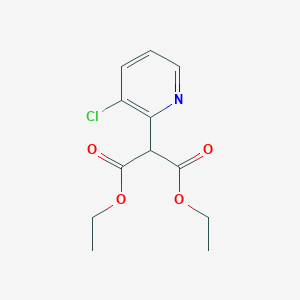
Diethyl 2-(3-chloropyridin-2-yl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(3-chloropyridin-2-yl)malonate is an organic compound with the molecular formula C12H14ClNO4. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 3-chloropyridin-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-chloropyridin-2-yl)malonate can be synthesized through the alkylation of diethyl malonate with 3-chloropyridine. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 3-chloropyridine to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
Diethyl 2-(3-chloropyridin-2-yl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted pyridines.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Nucleophiles: Amines, thiols.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Decarboxylated Products: Formed through thermal decarboxylation.
科学研究应用
Diethyl 2-(3-chloropyridin-2-yl)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Can be used in the synthesis of polymers with specific properties.
作用机制
The mechanism of action of diethyl 2-(3-chloropyridin-2-yl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the electron-withdrawing chlorine atom on the pyridine ring enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
相似化合物的比较
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Diethyl 2-(2-pyridyl)malonate: A similar compound with a pyridine ring, but without the chlorine substituent.
Uniqueness
Diethyl 2-(3-chloropyridin-2-yl)malonate is unique due to the presence of the chlorine atom on the pyridine ring, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-chlorinated counterparts .
属性
分子式 |
C12H14ClNO4 |
|---|---|
分子量 |
271.69 g/mol |
IUPAC 名称 |
diethyl 2-(3-chloropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14ClNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3 |
InChI 键 |
JGBYAJCHGHKAFQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=C(C=CC=N1)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


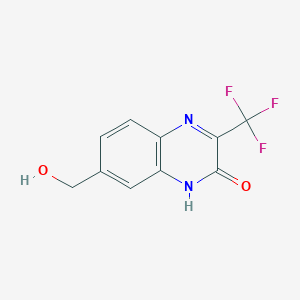
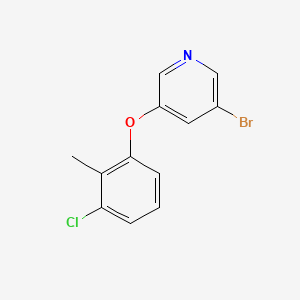
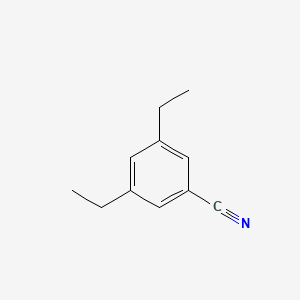



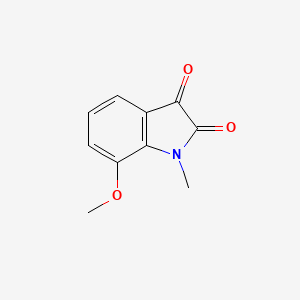

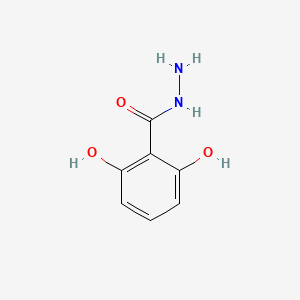
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
